4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide
Beschreibung
4-Bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a thiophene carboxamide moiety. The bromine substituent at the 4-position of the thiophene ring and the fluorine at the 6-position of the benzothiadiazole ring contribute to its distinct electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiadiazole and thiophene derivatives, which are known for antimicrobial, antitumor, and antiviral activities .
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O3S2/c1-18-11-3-2-10(16)7-12(11)19(24(18,21)22)5-4-17-14(20)13-6-9(15)8-23-13/h2-3,6-8H,4-5H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCIDXQIQRXENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide in an organic solvent.
Functionalization: The intermediate is reacted with 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethylamine in the presence of coupling agents like carbodiimides to form the amide bond.
Reaction Conditions: Generally carried out under mild temperatures (room temperature to 50°C) and inert atmosphere (argon or nitrogen).
Industrial Production Methods: Industrial-scale production mirrors laboratory methods but emphasizes high yields, efficiency, and purity. This often involves optimizing solvent choices and reaction times, utilizing flow chemistry techniques, and implementing robust purification strategies such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Substitution Reactions: The bromine atom can be substituted by various nucleophiles like amines or thiols under suitable conditions (basic medium, elevated temperatures).
Oxidation/Reduction: The thiophene ring and amide linkage can undergo redox reactions with common oxidizing (potassium permanganate) or reducing agents (lithium aluminium hydride).
Addition Reactions: The double bonds in the thiophene ring can participate in addition reactions with reagents like hydrogen halides.
Substitution: Reagents such as sodium azide or ammonia in DMF, temperature ranging from 50°C to 80°C.
Oxidation: Potassium permanganate in water, room temperature.
Reduction: Lithium aluminium hydride in ether, under reflux conditions.
Substitution Products: Derivatives with different nucleophilic groups replacing bromine.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Thiophene carboxamide derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a precursor or intermediate in synthesizing more complex molecules for material science and organic electronics.
Biology: Research is investigating its potential bioactive properties, particularly its interactions with biological macromolecules, which could lead to new therapeutic agents.
Medicine: Pharmacological studies are exploring its utility as a scaffold for developing drugs targeting specific enzymes or receptors.
Industry: Its chemical robustness and functional versatility make it suitable for applications in dye manufacturing, photochemical sensors, and as a component in organic photovoltaics.
Wirkmechanismus
The mechanism by which this compound exerts effects is linked to its ability to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. It can modulate enzymatic activity, receptor binding, or alter cellular pathways. Specific pathways involve the inhibition of certain enzymes and receptor agonism/antagonism.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Construction of the benzo[c][1,2,5]thiadiazole core via cyclization of fluorinated precursors under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Amidation between the thiadiazole intermediate and 4-bromothiophene-2-carboxylic acid using coupling agents (e.g., HATU or EDCI) in anhydrous conditions .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC for purity (>95%) .
- Key Considerations : Optimize reaction time and temperature to minimize by-products (e.g., over-oxidation of sulfonyl groups) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, fluoro) and amide bond formation .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺: ~485.98 Da) .
- Note : X-ray crystallography may resolve ambiguities in stereochemistry for analogs .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents : Replace bromo with chloro/iodo to assess halogen effects on target binding .
- Alkyl Chain Variation : Introduce methyl/ethyl groups on the ethyl linker to evaluate steric effects .
- Thiadiazole Modifications : Test sulfonyl vs. sulfonamide groups for solubility and metabolic stability .
- Data Analysis : Use regression models to correlate logP values with cytotoxicity .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina to model binding to COX-2 or bacterial DNA gyrase .
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
- MD Simulations : GROMACS to assess stability in lipid bilayers for membrane permeability .
Q. How can in vivo pharmacokinetics and toxicity be evaluated for this compound?
- Methodological Answer :
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Plasma Stability : Incubate with rat plasma; analyze via LC-MS .
- Acute Toxicity : OECD Guideline 423 in rodents (dose range: 50–500 mg/kg) .
- Metabolite Identification : Liver microsome assays with UPLC-QTOF-MS .
Q. What strategies address contradictions in reported biological data for analogs?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Test 8–10 concentrations to ensure accurate IC₅₀ calculation .
- Meta-Analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Forced Degradation : Expose to buffers (pH 1–13) at 40°C for 24h; analyze degradation products via HPLC .
- Hydrolysis Kinetics : Pseudo-first-order rate constants (k) calculated for acidic/alkaline conditions .
- Stabilizers : Co-solvents (e.g., PEG 400) or cyclodextrins to enhance shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
